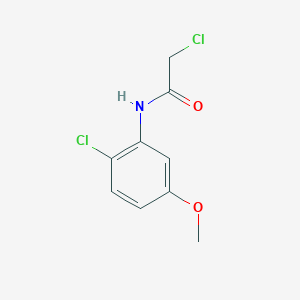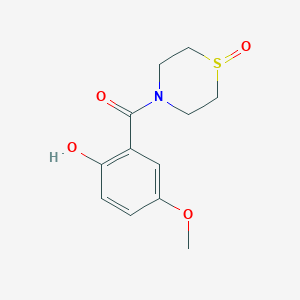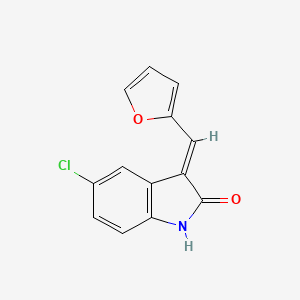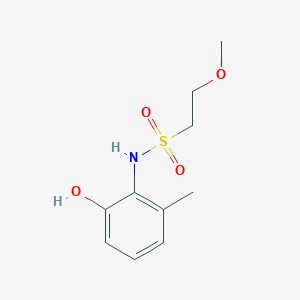
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate, also known as MPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and butyrylcholine, which are neurotransmitters that play a role in cognitive function and memory. Additionally, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine and butyrylcholine, respectively. This inhibition leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and memory. Additionally, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in a variety of physiological processes. Additionally, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have neuroprotective and anti-tumor effects, which may be useful in the development of new therapies for neurodegenerative diseases and cancer. However, one limitation of using Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate. One area of interest is the development of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate and its potential applications in other fields such as pharmacology and cancer research. Finally, more studies are needed to evaluate the safety and toxicity of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in order to determine its potential as a drug candidate.
Méthodes De Synthèse
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate can be synthesized using a multi-step process involving the reaction of butyl acetoacetate with hydrazine hydrate, followed by the reaction of the resulting product with methyl iodide and 4-methylpyrazole. The final product is purified using column chromatography to obtain Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in high yield and purity.
Applications De Recherche Scientifique
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been studied for its potential applications in various scientific fields, including neurology, pharmacology, and cancer research. In neurology, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been studied for its potential as a drug candidate due to its ability to inhibit the activity of certain enzymes. In cancer research, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have anti-tumor effects and may be useful in the development of new cancer therapies.
Propriétés
IUPAC Name |
butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-7-17-12(16)6-5-11(15)10-8-13-14(2)9-10/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVCNIAESHRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)


![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)

![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)

![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)